molecular formula C16H24ClN3 B2911467 1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1216621-26-9

1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2911467
CAS No.: 1216621-26-9
M. Wt: 293.84
InChI Key: YTZZSZXBPPYKMT-UHFFFAOYSA-N
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Description

1-Isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by an isopropyl group at position 1 and a piperidin-1-ylmethyl substituent at position 2 of the benzimidazole core. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies .

  • Condensation of substituted benzene-1,2-diamines with carbonyl sources (e.g., formic acid) to form the benzimidazole core .
  • Subsequent alkylation or nucleophilic substitution reactions to introduce substituents at positions 1 and 2 .
  • Final purification via column chromatography or recrystallization .

The compound’s molecular formula is inferred as C₁₆H₂₂N₃Cl (molecular weight ~300.8 g/mol), with structural similarities to other bioactive benzimidazole derivatives targeting cancer and microbial pathogens .

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3.ClH/c1-13(2)19-15-9-5-4-8-14(15)17-16(19)12-18-10-6-3-7-11-18;/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZZSZXBPPYKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CN3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting with the formation of the benzoimidazole core One common approach is the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzoimidazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the efficient and cost-effective production of the compound. Quality control measures are also implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Functionalization at the C2 Position with Piperidinylmethyl Group

The piperidinylmethyl moiety is introduced via nucleophilic substitution or alkylation. A bromomethylpiperidine derivative reacts with the benzimidazole intermediate under basic conditions:

Example Reaction :1 Isopropyl 1H benzimidazole+BromomethylpiperidineNaH DMF1 Isopropyl 2 piperidin 1 ylmethyl 1H benzimidazole\text{1 Isopropyl 1H benzimidazole}+\text{Bromomethylpiperidine}\xrightarrow{\text{NaH DMF}}\text{1 Isopropyl 2 piperidin 1 ylmethyl 1H benzimidazole}Critical Parameters :

ComponentSpecification
BaseSodium hydride (preferred)
SolventDMF or acetonitrile
TemperatureRoom temperature to 60°C
Yield70–90%

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or dichloromethane):Free Base+HClEtOH1 Isopropyl 2 piperidin 1 ylmethyl 1H benzimidazole Hydrochloride\text{Free Base}+\text{HCl}\xrightarrow{\text{EtOH}}\text{1 Isopropyl 2 piperidin 1 ylmethyl 1H benzimidazole Hydrochloride}Purification :

  • Crystallization from ethanol/water mixtures
  • Final purity >98% (HPLC)

Stability and Reactivity

  • pH Sensitivity : The compound is stable in acidic conditions but undergoes hydrolysis in strong alkaline environments (pH >10) .
  • Thermal Stability : Decomposes above 250°C without melting .
  • Reactivity : The piperidinylmethyl group participates in further alkylation or acylation reactions, enabling derivatization .

Scientific Research Applications

  • Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has shown biological activity in various assays, suggesting potential use as a therapeutic agent.

  • Medicine: Research has indicated that this compound may have antiviral, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride with structurally related benzimidazole derivatives:

Compound Name Position 1 Substituent Position 2 Substituent Molecular Weight (g/mol) Solubility Key Reference
This compound Isopropyl Piperidin-1-ylmethyl ~300.8 High (HCl salt)
1-Benzyl-2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole (Compound 19) Benzyl (4-Methoxybenzyl)thio ~378.5 Moderate
1-Ethyl-2-((2-isopropyl-5-methylcyclohexyl)oxy)-1H-benzo[d]imidazole (Compound 6) Ethyl Cyclohexyloxy ~342.5 Low
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole (Compound 4) Pyrimidin-4-yl Methylsulfonyl ~275.3 Moderate
1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride Isopropyl Pyrrolidin-2-yl ~302.3 High (HCl salt)

Key Observations :

  • The piperidin-1-ylmethyl group at position 2 introduces a basic nitrogen, which may facilitate interactions with biological targets like ion channels or kinases .
  • Solubility : Hydrochloride salts (e.g., the target compound and compound in ) exhibit superior aqueous solubility compared to neutral analogs (e.g., Compound 6 in ).
Pharmacokinetic and Pharmacodynamic Insights
  • Hydrophilicity : The piperidin-1-ylmethyl group and HCl salt improve membrane permeability and bioavailability compared to lipophilic analogs like Compound 6 .

Biological Activity

1-Isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the piperidine and isopropyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Properties

The biological activity of this compound has been explored primarily through in vitro and in vivo studies. Key areas of investigation include:

  • Anti-inflammatory Activity : Similar derivatives have shown significant anti-inflammatory effects. For instance, related compounds exhibited potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages, indicating a potential mechanism for anti-inflammatory action .
  • Antitumor Activity : Benzimidazole derivatives are often evaluated for their cytotoxic effects against various cancer cell lines. Research has indicated that compounds with similar frameworks can exhibit selective cytotoxicity, suggesting that this compound may also possess antitumor properties .

The mechanisms underlying the biological activities of benzimidazole derivatives typically involve modulation of signaling pathways associated with inflammation and cancer. For example:

  • NF-kB Pathway Modulation : Compounds that restore the phosphorylation levels of IκBα and protein expression of p65 NF-kB have been linked to reduced inflammatory responses in macrophages . This suggests that this compound may similarly affect this pathway.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound:

  • Anti-inflammatory Studies : A study on similar piperidine derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, with IC50 values indicating strong potency against NO production (IC50 = 0.86 μM) and TNF-α (IC50 = 1.87 μM) .
  • Anticancer Research : Another research effort evaluated a series of benzimidazole derivatives against a panel of human tumor cell lines, revealing promising cytotoxic effects with IC50 values as low as 9.8 nM against specific cancer types .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundIC50 ValueReference
Anti-inflammatoryPiperidine derivativeNO: 0.86 μM
TNF-α: 1.87 μM
AntitumorBenzimidazole derivative9.8 nM (various)
>15 nM (MCF-7)

Q & A

Q. What are the recommended synthetic routes for 1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride?

The synthesis of benzimidazole derivatives typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with carbonyl-containing intermediates under acidic conditions .
  • Step 2 : Alkylation or substitution at the 2-position using reagents like piperidin-1-ylmethyl chloride. For example, 1-alkyl-1H-benzimidazole derivatives can be synthesized via nucleophilic substitution with alkyl halides or Mitsunobu reactions .
  • Step 3 : Isopropyl group introduction at the 1-position using isopropyl halides or alcohols under basic conditions (e.g., K₂CO₃) .
  • Final purification : Hydrochloride salt formation via treatment with HCl in ethanol, followed by recrystallization .

Key considerations : Reaction temperature, solvent selection (e.g., CH₂Cl₂, DMF), and catalyst optimization (e.g., DMP for oxidation steps) are critical for yield and purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirms substitution patterns and proton environments (e.g., distinguishing isopropyl CH₃ groups at δ ~1.4 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretch in benzimidazole at ~1600 cm⁻¹) .
  • Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns .
  • Thermal analysis (TGA/DTA) : Assesses decomposition profiles and stability under heating .
  • X-ray crystallography : Resolves crystal packing and stereochemistry for structural validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers .
  • First aid : Immediate flushing with water for eye/skin exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Substitution analysis : Vary the piperidinylmethyl group to modulate lipophilicity and target binding. For example, bulkier substituents may enhance affinity for hydrophobic enzyme pockets (e.g., EGFR kinase) .
  • Isopropyl group modification : Replace with cyclopropyl or tert-butyl to study steric effects on receptor interactions .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions with biological targets like uPAR or histamine receptors .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate structural changes with activity .

Q. What computational strategies predict the pharmacokinetic and binding properties of this compound?

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potentials to predict reactivity .
  • Molecular Dynamics (MD) simulations : Model ligand-receptor complexes (e.g., with EGFR or H1/H4 histamine receptors) to assess binding stability over time .
  • ADMET prediction tools (e.g., SwissADME) : Estimate bioavailability, blood-brain barrier penetration, and CYP450 metabolism .
  • Retrosynthesis AI : Plan synthetic routes using databases like Reaxys to improve efficiency .

Q. How can researchers evaluate the compound’s stability under experimental and storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (UV irradiation), and varied pH (1–13) to identify degradation products via HPLC-MS .
  • Oxidative stability : Treat with H₂O₂ or radical initiators (e.g., AIBN) to detect imidazole ring oxidation .
  • Long-term storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or dimerization .
  • Hygroscopicity testing : Use dynamic vapor sorption (DVS) to assess moisture uptake and recommend desiccants .

Q. What strategies are effective in resolving contradictory data from biological assays?

  • Dose-response reevaluation : Confirm activity across multiple concentrations to rule out false positives/negatives .
  • Orthogonal assays : Cross-validate results using different techniques (e.g., fluorescence polarization vs. surface plasmon resonance) .
  • Impurity profiling : Analyze batches via LC-MS to ensure contaminants are not interfering .
  • Cellular context : Test in diverse cell lines (e.g., cancerous vs. normal) to account for tissue-specific effects .

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